molecular formula C13H19NO2 B3149335 Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 67044-00-2

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate

Cat. No.: B3149335
CAS No.: 67044-00-2
M. Wt: 221.29 g/mol
InChI Key: MLHHWTOXCOIUAX-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of β-alanine, where the amino group is substituted with a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate can be synthesized through a multi-step process. One common method involves the reaction of β-alanine ethyl ester with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of β-alanine ethyl ester attacks the electrophilic carbon of 4-methylbenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(3-fluoro-4-methylphenyl)methyl]amino}propanoate
  • Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
  • Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate

Uniqueness

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate is unique due to the presence of the 4-methylphenylmethyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

ethyl 3-[(4-methylphenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)8-9-14-10-12-6-4-11(2)5-7-12/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHHWTOXCOIUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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